[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](pyrrolidin-1-yl)methanone
Overview
Description
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thienopyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes and pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering possibilities for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone
- 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-7-10(8-20-2)11-12(16)13(21-14(11)17-9)15(19)18-5-3-4-6-18/h7H,3-6,8,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRDQUDHXWLFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCCC3)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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